![molecular formula C20H18ClN3O5S B305475 Methyl 2-chloro-5-{[({5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B305475.png)
Methyl 2-chloro-5-{[({5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-chloro-5-{[({5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]amino}benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Methyl 2-chloro-5-{[({5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]amino}benzoate is not fully understood. However, it is believed that the compound works by inhibiting the growth and proliferation of cancer cells. The compound may also induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
Studies have shown that Methyl 2-chloro-5-{[({5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]amino}benzoate has a number of biochemical and physiological effects. The compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and proliferation. Additionally, the compound has been shown to induce changes in the expression of certain genes in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Methyl 2-chloro-5-{[({5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]amino}benzoate in lab experiments is its potent anti-cancer properties. The compound has been shown to be effective against a wide range of cancer cell types, making it a promising candidate for the development of new cancer drugs. However, one of the limitations of using this compound in lab experiments is its toxicity. The compound can be toxic to normal cells at high concentrations, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on Methyl 2-chloro-5-{[({5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]amino}benzoate. One direction is to further investigate the mechanism of action of the compound and identify the specific enzymes and proteins that it targets. Another direction is to explore the potential of the compound as a therapeutic agent for other diseases, such as infectious diseases. Additionally, future research could focus on developing new synthetic methods for the compound that are more efficient and environmentally friendly. Finally, future studies could investigate the potential of the compound as a diagnostic tool for cancer.
Synthesemethoden
The synthesis of Methyl 2-chloro-5-{[({5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]amino}benzoate involves the reaction of 2-chloro-5-nitrobenzoic acid with thionyl chloride to form 2-chloro-5-chlorosulfonylbenzoic acid. The resulting acid is then treated with 2-amino-5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazole and sodium hydride to form the desired compound.
Wissenschaftliche Forschungsanwendungen
Methyl 2-chloro-5-{[({5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]amino}benzoate has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the development of new drugs for the treatment of cancer. Studies have shown that this compound has potent anti-cancer properties and can induce cell death in cancer cells.
Eigenschaften
Produktname |
Methyl 2-chloro-5-{[({5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]amino}benzoate |
---|---|
Molekularformel |
C20H18ClN3O5S |
Molekulargewicht |
447.9 g/mol |
IUPAC-Name |
methyl 2-chloro-5-[[2-[[5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C20H18ClN3O5S/c1-12-3-6-14(7-4-12)28-10-18-23-24-20(29-18)30-11-17(25)22-13-5-8-16(21)15(9-13)19(26)27-2/h3-9H,10-11H2,1-2H3,(H,22,25) |
InChI-Schlüssel |
ZDXAOLRQQXBQRH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC2=NN=C(O2)SCC(=O)NC3=CC(=C(C=C3)Cl)C(=O)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)OCC2=NN=C(O2)SCC(=O)NC3=CC(=C(C=C3)Cl)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.